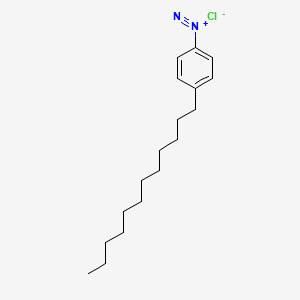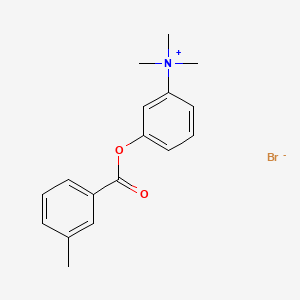
(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tagetonol is a naturally occurring compound found in the essential oil of the Japanese Ho-leaf. It is known for its unique chemical structure and properties. The compound has the molecular formula C10H18O2 and a molecular weight of 170.2487
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tagetonol can be synthesized through several chemical routes. One common method involves the oxidation of linalool, a major component of Ho-leaf oil. The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to yield Tagetonol .
Industrial Production Methods: Industrial production of Tagetonol often involves the extraction of Ho-leaf oil followed by fractional distillation to isolate the compound. The leaves and small twigs of the Ho-Sho tree are steam distilled to obtain the essential oil, which contains Tagetonol along with other constituents .
Análisis De Reacciones Químicas
Types of Reactions: Tagetonol undergoes various chemical reactions, including:
Oxidation: Tagetonol can be further oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: The compound can be reduced to its corresponding alcohols or other reduced forms.
Substitution: Tagetonol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tagetonol can yield various ketones and aldehydes .
Aplicaciones Científicas De Investigación
Tagetonol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammation.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of Tagetonol involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:
Antimicrobial Activity: Tagetonol disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Tagetonol inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparación Con Compuestos Similares
Tagetonol is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Linalool: A major component of Ho-leaf oil, known for its pleasant aroma and biological activities.
Citronellol: Another constituent of essential oils with similar antimicrobial and antioxidant properties.
Geraniol: Found in various essential oils, known for its fragrance and potential therapeutic effects.
Propiedades
Número CAS |
23007-34-3 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
6-hydroxy-2,6-dimethyloct-7-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8,12H,1,6-7H2,2-4H3 |
Clave InChI |
HPKAJXIDKBSLHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)CC(C)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


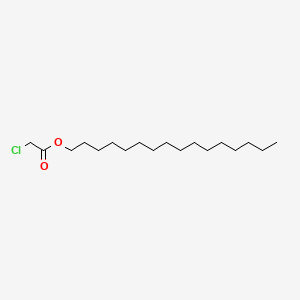
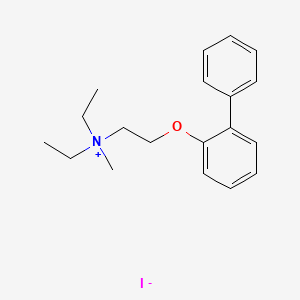

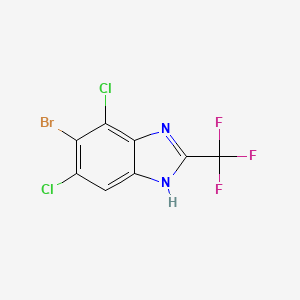
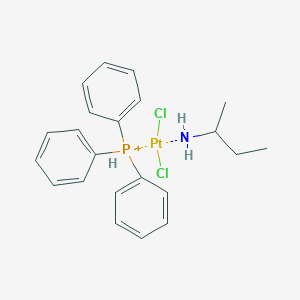
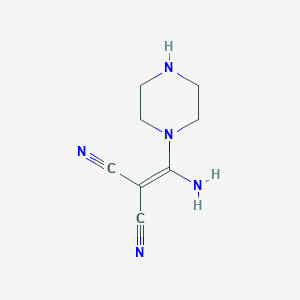

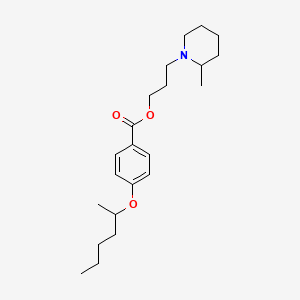
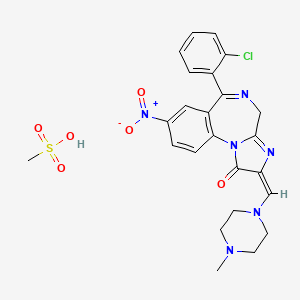
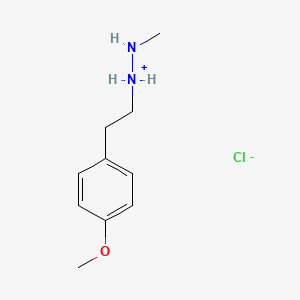
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
